molecular formula C34H41N4NaO9S B609634 NPI64 CAS No. 1482494-72-3

NPI64

Cat. No.: B609634
CAS No.: 1482494-72-3
M. Wt: 704.77
InChI Key: HZWPPSQBEYHPTK-FUIXSDNHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NPI64 is a tripeptidyl bisulfite adduct identified as a potent inhibitor of viral 3C-like protease (3CLpro), a critical enzyme for coronavirus replication. Structurally, it contains a 1-naphthylacetamide residue, distinguishing it from its homolog GC376 . Initially studied in the context of feline infectious peritonitis virus (FIPV), this compound demonstrated inhibitory activity at 0.04 µM in FRET-based assays targeting FIPV 3CLpro . Its mechanism involves forming a covalent adduct with the catalytic cysteine residue of 3CLpro, thereby blocking proteolytic processing of viral polyproteins .

Properties

CAS No.

1482494-72-3

Molecular Formula

C34H41N4NaO9S

Molecular Weight

704.77

IUPAC Name

Sodium (5S,8S,11S)-12-hydroxy-8-isobutyl-5-(naphthalen-1-ylmethyl)-3,6,9-trioxo-11-(((S)-2-oxopyrrolidin-3-yl)methyl)-1-phenyl-2-oxa-4,7,10-triazadodecane-12-sulfonate

InChI

InChI=1S/C34H42N4O9S.Na/c1-21(2)17-27(31(40)37-29(33(42)48(44,45)46)19-25-15-16-35-30(25)39)36-32(41)28(38-34(43)47-20-22-9-4-3-5-10-22)18-24-13-8-12-23-11-6-7-14-26(23)24;/h3-14,21,25,27-29,33,42H,15-20H2,1-2H3,(H,35,39)(H,36,41)(H,37,40)(H,38,43)(H,44,45,46);/q;+1/p-1/t25-,27-,28-,29-,33?;/m0./s1

InChI Key

HZWPPSQBEYHPTK-FUIXSDNHSA-M

SMILES

O=S(C(O)[C@H](C[C@H]1C(NCC1)=O)NC([C@H](CC(C)C)NC([C@H](CC2=C3C=CC=CC3=CC=C2)NC(OCC4=CC=CC=C4)=O)=O)=O)([O-])=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NPI-64;  NPI 64;  NPI64

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and GC376

Parameter This compound GC376
Core Structure Tripeptidyl bisulfite adduct Tripeptidyl bisulfite adduct
Unique Group 1-Naphthylacetamide residue None
Target 3CLpro (FIPV, SARS-CoV-2) 3CLpro (FIPV, SARS-CoV-2)
Mechanism Covalent cysteine inhibition Covalent cysteine inhibition

Pharmacokinetic and Pharmacodynamic Profiles

In feline studies, this compound exhibited slower absorption than GC376 but maintained plasma concentrations above the IC50 (12 ng/mL) for 12 hours post-injection at 5 mg/kg. In contrast, GC376 reached peak plasma concentration within 2 hours at 10 mg/kg and sustained levels above its IC50 (8 ng/mL) for 18 hours . This suggests this compound may have a prolonged half-life but lower bioavailability.

Table 2: Pharmacokinetic and Cytotoxicity Data

Parameter This compound GC376
IC50 (FIPV 3CLpro) 0.04 µM 0.04 µM
IC50 (SARS-CoV 3CLpro) Not reported 4.35 µM
CC50 (CRFK cells) 61.91 µM >150 µM
Peak Plasma Time (cats) 12 hours 2 hours

In Vitro Efficacy and Cytotoxicity

Both compounds show similar potency against FIPV 3CLpro (IC50 = 0.04 µM), but this compound has higher cytotoxicity (CC50 = 61.91 µM vs. >150 µM for GC376 in CRFK cells), indicating a narrower therapeutic window . GC376’s lower cytotoxicity and 4.9-fold higher IC50 against SARS-CoV 3CLpro (4.35 µM) suggest it may be more adaptable for human coronavirus applications despite reduced potency .

In Vivo Efficacy and Clinical Outcomes

In FIPV-infected cats, GC375 showed promising results: 19/20 cats improved within two weeks, though relapses necessitated extended treatment (≥12 weeks).

Broader Therapeutic Potential

However, its cytotoxicity and slower kinetics require structural modifications for human therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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NPI64
Reactant of Route 2
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